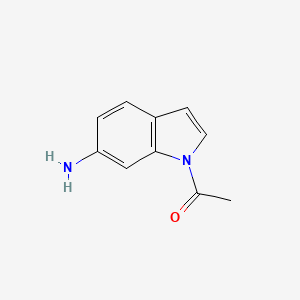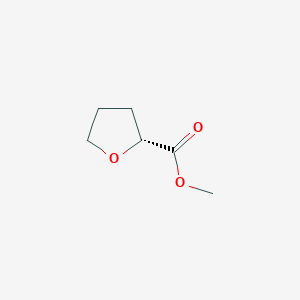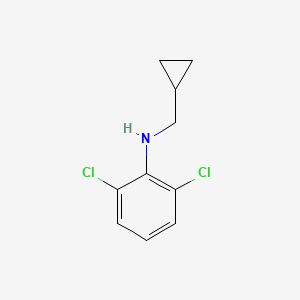
1-(3-Bromopyridin-2-yl)-4-methylpiperazine
Overview
Description
1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a chemical compound that features a combination of two heterocyclic rings: a six-membered pyridine ring containing a bromine atom at the second position (2-position) and a six-membered piperazine ring attached at the first position (1-position) of the pyridine
Mechanism of Action
Target of Action
The primary targets of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine are currently unknown . This compound is a research chemical and may be used for pharmaceutical testing .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
The compound’s synthesis involves a chemodivergent process, which could potentially affect various biochemical pathways .
Pharmacokinetics
As a research chemical, further studies are needed to understand its pharmacokinetic properties .
Result of Action
As a research chemical, it’s used for pharmaceutical testing, and its effects are subject to ongoing research .
Action Environment
It’s known that the reaction conditions for its synthesis are mild and metal-free .
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine can be achieved through different methods. One common approach involves the reaction of 2-bromopyridine with piperazine in the presence of a suitable catalyst. The reaction conditions typically involve the use of solvents such as toluene or ethyl acetate, and the process may be promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which may alter the functional groups on the piperazine or pyridine rings.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and piperazines.
Scientific Research Applications
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs.
Anticonvulsants: Research suggests that derivatives of this compound may possess anticonvulsant activity.
Antimicrobial Agents: Some studies have explored its potential as an antimicrobial agent, with certain analogs displaying antibacterial activity.
Organic Electronics: The compound is also used in the development of materials for organic electronics due to its unique electronic properties.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
N-(Pyridin-2-yl)amides: Compounds with significant biological and therapeutic value.
3-Bromoimidazo[1,2-a]pyridines: Compounds with varied medicinal applications.
The uniqueness of this compound lies in its combination of the pyridine and piperazine rings, which provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOJCBARSSJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)


![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)




![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)

